Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a derivative of the aminothienopyridazine (ATPZ) class, a scaffold recognized for its inhibitory activity against tau protein aggregation, a pathological hallmark of neurodegenerative diseases like Alzheimer’s . The compound features a thieno[3,4-d]pyridazine core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a 4-bromobenzamido moiety.
Properties
IUPAC Name |
ethyl 5-[(4-bromobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O4S/c1-2-31-22(30)18-16-11-32-20(25-19(28)12-3-5-13(23)6-4-12)17(16)21(29)27(26-18)15-9-7-14(24)8-10-15/h3-11H,2H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFHCNULXJZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound belonging to the thieno[3,4-d]pyridazine class, known for its diverse biological activities. This article reviews its biological activity, focusing on antitumor and antimicrobial properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H15BrFN3O4S, indicating the presence of bromine and fluorine substituents that contribute to its unique reactivity and biological profile. The compound features a thieno ring fused with a pyridazine moiety, which is characteristic of many biologically active compounds.
Antitumor Properties
Emerging studies have shown that thieno[3,4-d]pyridazine derivatives exhibit significant antitumor activities. This compound is hypothesized to possess similar effects based on structural analogs. Research indicates that compounds with similar frameworks can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance:
- In vitro studies have demonstrated that derivatives can inhibit the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
- Mechanistic studies suggest that these compounds may interact with specific cellular targets involved in cell cycle regulation.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . Preliminary investigations suggest that it could be effective against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis or function as an adenosine receptor modulator.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the thieno-pyridazine core through cyclization reactions.
- Introduction of the bromobenzamide group via nucleophilic substitution.
- Final esterification to yield the target compound.
Comparative Analysis with Related Compounds
To understand the biological activity better, it's useful to compare this compound with structurally similar derivatives:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | C15H13N3O3S | Contains an amino group instead of a bromobenzamide |
| Ethyl 5-(bromoanilino)-3-(phenyl)-4-thioxo-2-thiazolidinone | C16H14BrN2OS2 | Features a thiazolidinone core with different substituents |
| Ethyl 5-amino-6-methylthieno[2,3-c]pyridine-2-carboxylic acid | C11H12N2O2S | Exhibits different heterocyclic features |
These comparisons highlight the diversity within thieno-pyridazine derivatives while underscoring the unique characteristics of this compound due to its specific halogenated substituents.
Case Studies and Research Findings
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Antitumor Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of human cancer cell lines (e.g., MCF-7) by inducing apoptosis through caspase activation.
- Antimicrobial Evaluation : Another investigation assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Key Observations:
Core Scaffold: The thieno[3,4-d]pyridazine core is indispensable for tau inhibition. Removal or modification (e.g., pyrazine derivatives in ) abolishes activity .
R<sup>3</sup> Substitution : Aromatic groups at R<sup>3</sup> (e.g., 4-fluorophenyl, 4-bromophenyl) enhance binding affinity. The 4-fluorophenyl group in the target compound balances steric and electronic effects, improving target engagement compared to bulkier substituents like 4-trifluoromethylbenzamido .
However, carboxamide derivatives (e.g., compound 43) exhibit superior potency, likely due to reduced steric hindrance .
Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) generally exhibit better BBB penetration than carboxylic acids (e.g., compound 11 in ), but hydrolyzed forms may improve solubility in aqueous environments .
Pharmacokinetic and Toxicity Profiles
Table 2: ADME-PK Comparison
*Predicted values.
- Compound 43 : Demonstrates optimal ADME-PK properties due to its cyclopropylcarboxamide group, which balances lipophilicity and solubility .
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of Ethyl 5-(4-bromobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate?
Answer:
The compound is synthesized via the Gewald reaction , a multi-step process involving cyclocondensation of aminothiophene carboxylates with substituted benzoyl chlorides. Key steps include:
- Acylation : Reacting ethyl 5-amino-thieno[3,4-d]pyridazine derivatives with 4-bromobenzoyl chloride under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions .
- Purification : Recrystallization using ethanol/water mixtures to isolate the product with >95% purity .
- Yield optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and reaction time (2–4 hours) to maximize efficiency .
(Basic) What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H/13C NMR :
- HRMS : Molecular ion peak at m/z 362.01 ([M+H]+) confirms the molecular formula (C15H13BrN3O3+) .
- IR : Peaks at ν 1681 cm⁻¹ (amide C=O) and 1727 cm⁻¹ (ester C=O) .
(Advanced) How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Answer:
- Data collection : Single-crystal diffraction at 100 K with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL refines bond lengths/angles (e.g., C-Br bond: 1.89 Å) and dihedral angles (e.g., 25.3° between thienopyridazine core and 4-bromobenzamido group) .
- Validation : PLATON checks for missed symmetry and twinning. R1 < 0.05 and wR2 < 0.15 indicate high precision .
(Advanced) What strategies are employed to analyze structure-activity relationships (SAR) for analogs in inhibiting tau aggregation?
Answer:
-
Substituent variation :
Position Substituent IC50 (μM) Effect 3-aryl 4-Fluorophenyl 0.45 Baseline 3-aryl 4-Chlorophenyl 0.32 Increased lipophilicity (clogP +0.5) 5-amide 4-Bromobenzamido 0.28 Enhanced π-stacking with tau fibrils -
Biological assays : Thioflavin T fluorescence quantifies inhibition, while TEM validates fibril disruption .
(Advanced) How should researchers address discrepancies in biological activity between synthetic batches?
Answer:
- Analytical consistency :
- Impurity profiling : LC-MS/MS identifies trace 4-bromobenzoyl chloride (<0.1%), which may inhibit off-target kinases .
- Reproducibility : Standardize reaction conditions (e.g., anhydrous DMF, inert atmosphere) .
(Basic) What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- Lipinski’s Rule : Molecular weight (MW = 487.3), clogP (~3.2), H-bond donors/acceptors (2/6) .
- ADMET Prediction :
(Advanced) How does the 4-fluorophenyl group influence the compound’s electronic properties?
Answer:
- Hammett analysis : σpara = 0.06 for fluorine indicates weak electron-withdrawing effects, stabilizing the amide resonance .
- DFT calculations (B3LYP/6-31G*):
(Basic) What solvents and conditions are optimal for recrystallization?
Answer:
- Solvent system : Ethanol/water (3:1 v/v) at 4°C yields prismatic crystals (mp 253–256°C) .
- Crystal growth : Slow evaporation (0.5 mL/day) avoids solvent inclusion .
(Advanced) How can researchers validate target engagement in cellular models of tauopathy?
Answer:
- FRET-based assays : HEK293 cells expressing P301L tau show reduced FRET signal (EC50 = 0.5 μM) .
- Immunoblotting : Decrease in Sarkosyl-insoluble tau (∼60% at 10 μM) .
(Advanced) What are the key challenges in scaling up synthesis for preclinical studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
